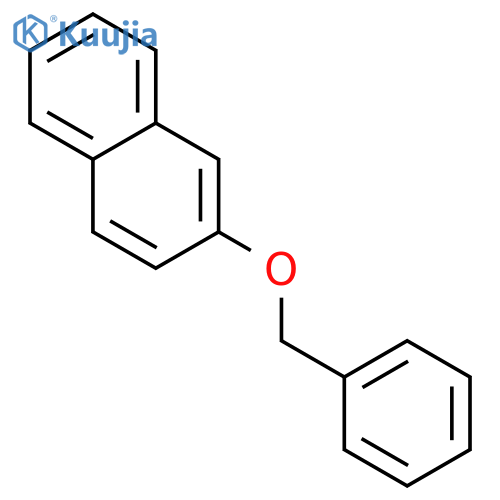Cas no 613-62-7 (Benzyl 2-naphthyl ether)

Benzyl 2-naphthyl ether structure
商品名:Benzyl 2-naphthyl ether
Benzyl 2-naphthyl ether 化学的及び物理的性質
名前と識別子
-
- 2-(Benzyloxy)naphthalene
- NBE
- BON
- BETA-NAPHTHYLBENZYLETHER (BON)
- 2-(phenylmethoxy)naphthalene
- NIPAFAX BNE SENSLON-50
- Benzyl 2-naphthyl ether
- 2-Benzyloxynaphthalene
- 2-phenylmethoxynaphthalene
- 2-(Phenylmethoxy)-naphthalene
- Naphthalene, 2-(phenylmethoxy)-
- 2-Benzyloxy-naphthalene
- 2-Phenylmethoxy naphthalenen
- b-naphthylbenzyl ether
- ss-Naphtholbenzylaether
- benzyl-2-naphthylether
- beta-naphthyl benzyl ether
- KSC493E6R
- WLTCCDHHWYAMCG-UHFFFAOYS
- Benzyl naphthalen-2-yl ether
- SCHEMBL51460
- EC 405-490-3
- AE-641/04259009
- MFCD00089092
- SY057082
- B1619
- AKOS003617550
- AC-24471
- TT5AWE5U2C
- AC8099
- FT-0608902
- BDBM50323699
- PD180029
- DTXSID80210201
- NS00007114
- AI3-00945
- AS-58212
- A833185
- benzyl beta-naphthyl ether
- WLTCCDHHWYAMCG-UHFFFAOYSA-N
- CHEMBL146439
- Q-200695
- 613-62-7
- methylphenol
- DB-053854
- Benzyl2-naphthylether
- 612-134-2
- 405-490-3
- DTXCID40132692
-
- MDL: MFCD00089092
- インチ: 1S/C17H14O/c1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2
- InChIKey: WLTCCDHHWYAMCG-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C2C=1[H]
- BRN: 2049922
計算された属性
- せいみつぶんしりょう: 234.104465g/mol
- ひょうめんでんか: 0
- XLogP3: 5
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 3
- どういたいしつりょう: 234.104465g/mol
- 単一同位体質量: 234.104465g/mol
- 水素結合トポロジー分子極性表面積: 9.2Ų
- 重原子数: 18
- 複雑さ: 244
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.125
- ゆうかいてん: 101.0 to 104.0 deg-C
- ふってん: 388.1 ℃ at 760 mmHg
- フラッシュポイント: 388.1 oC at 760 mmHg
- 屈折率: 1.642
- PSA: 9.23000
- LogP: 4.41880
Benzyl 2-naphthyl ether セキュリティ情報
- 危害声明: H413
- 警告文: P273-P501
- 危険カテゴリコード: R 53:水生環境に長期的に有害な影響を与える。
- セキュリティの説明: S61
- セキュリティ用語:S61
- リスク用語:R53
Benzyl 2-naphthyl ether 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
Benzyl 2-naphthyl ether 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR916445-100g |
Benzyl 2-naphthyl ether |
613-62-7 | 95% | 100g |
£45.00 | 2025-02-20 | |
| Ambeed | A447427-100g |
Benzyl 2-Naphthyl Ether |
613-62-7 | 98% | 100g |
$16.0 | 2025-02-26 | |
| BAI LING WEI Technology Co., Ltd. | 110578-25G |
Benzyl 2-naphthyl ether, 98% |
613-62-7 | 98% | 25G |
¥ 31 | 2022-04-26 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152981-25g |
Benzyl 2-naphthyl ether |
613-62-7 | >98.0% | 25g |
¥39.90 | 2023-09-04 | |
| TRC | B225008-250mg |
Benzyl 2-Naphthyl Ether |
613-62-7 | 250mg |
$ 50.00 | 2022-06-07 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1619-25G |
Benzyl 2-Naphthyl Ether |
613-62-7 | >98.0%(GC) | 25g |
¥120.00 | 2024-04-15 | |
| Ambeed | A447427-1kg |
Benzyl 2-Naphthyl Ether |
613-62-7 | 98% | 1kg |
$100.0 | 2025-02-26 | |
| BAI LING WEI Technology Co., Ltd. | A01110578-25g |
Benzyl 2-naphthyl ether |
613-62-7 | 98% | 25g |
¥31 | 2023-11-24 | |
| 1PlusChem | 1P003BJC-500g |
2-(Benzyloxy)naphthalene |
613-62-7 | 98% | 500g |
$13.00 | 2025-02-19 | |
| eNovation Chemicals LLC | D106413-500g |
Benzyl2-naphthylether |
613-62-7 | 97% | 500g |
$160 | 2025-02-20 |
Benzyl 2-naphthyl ether サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:613-62-7)2-奈酚苄基醚(BON)
注文番号:LE8332693
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:46
価格 ($):discuss personally
Benzyl 2-naphthyl ether 関連文献
-
Xing-Gang Si,Yun-Peng Zhao,Qing-Lu Song,Jing-Pei Cao,Rui-Yu Wang,Xian-Yong Wei React. Chem. Eng. 2020 5 886
-
J. Oltmanns,O. Licht,A. Bitsch,M.-L. Bohlen,S. E. Escher,V. Silano,M. MacLeod,R. Serafimova,G. E. N. Kass,C. Merten Environ. Sci.: Processes Impacts 2018 20 340
-
Fang Lin,Ho-Yin TSE,Hanno C. Erythropel,Predrag V. Petrovi?,Mahlet Garedew,Jinshan Chen,Jason Chun-Ho Lam,Paul T. Anastas Green Chem. 2022 24 6295
613-62-7 (Benzyl 2-naphthyl ether) 関連製品
- 3769-41-3(3-(Benzyloxy)phenol)
- 946-80-5(Benzyl phenyl ether)
- 1515-81-7(p-(Methoxymethyl)anisole)
- 3769-42-4(1,3-Dibenzyloxybenzene)
- 621-91-0(1,4-Dibenzyloxybenzene)
- 836-43-1(p-Benzyloxybenzyl Alcohol)
- 6214-44-4(4-Ethoxybenzyl Acohol)
- 1700-30-7(3-Benzyloxybenzylic Alcohol)
- 201058-08-4(4-Benzyloxybenzyl Alcohol Polystyrene)
- 103-16-2(Monobenzone)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:613-62-7)2-(Phenylmethoxy)-naphthalene

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:613-62-7)2-(Phenylmethoxy)-naphthalene

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ



